The compound is classified under the category of opioids and is specifically categorized as a naltrexone impurity. Its chemical formula is , with a molecular weight of approximately 680.79 g/mol. The compound is referenced under the CAS number 607732-61-6 and is noted for its relevance in pharmaceutical applications and research settings .
The synthesis of 2,2'-Bisnaltrexone involves several key steps that utilize various chemical techniques:
2,2'-Bisnaltrexone undergoes various chemical reactions typical of opioid derivatives. These include:
The mechanism of action for 2,2'-Bisnaltrexone is closely related to that of naltrexone. It acts primarily as an opioid receptor antagonist, binding to mu-opioid receptors in the central nervous system but not activating them. This blockade prevents the euphoric effects associated with opioid use and aids in mitigating withdrawal symptoms during treatment for opioid dependence.
These properties are essential for ensuring effective use in pharmaceutical applications and research settings.
2,2'-Bisnaltrexone serves as an important reference compound in pharmaceutical research, particularly in studies focused on opioid receptor interactions and the development of new therapeutic agents for addiction treatment. Its role as an impurity in naltrexone formulations necessitates careful monitoring during drug production to ensure safety and efficacy .
The discovery of 2,2'-Bisnaltrexone is intrinsically linked to the development of naltrexone, which was first synthesized in 1965 and approved for medical use in the United States in 1984 [5]. This dimeric impurity emerged as a characterized byproduct during the optimization of naltrexone synthesis, particularly under conditions involving oxidative coupling reactions. The compound was identified through chromatographic profiling of reaction mixtures, where it consistently appeared as a secondary peak alongside the primary naltrexone product [2]. Its structural elucidation confirmed a symmetrical dimer formed via a carbon-carbon bond between the carbon atoms at position 2 of two naltrexone molecules, hence the designation "2,2'-Bisnaltrexone" [3] [6]. This discovery underscored the complexity of synthesizing N-substituted morphinan derivatives, where reaction parameters like temperature, solvent polarity, and catalyst selection could promote dimerization.
In pharmaceutical chemistry, 2,2'-Bisnaltrexone is classified as a process-related impurity arising during the manufacturing of naltrexone and its analogues. Its formation occurs primarily through oxidative coupling mechanisms, where naltrexone monomers react under the influence of oxidants such as hydrogen peroxide, iron tribromide, or osmium tetroxide [2]. The reaction typically proceeds via phenolic radical intermediates at the 2-position of the naltrexone core, leading to C-C bond formation. The synthesis pathway is sensitive to:
As a hydrophobic impurity, 2,2'-Bisnaltrexone exhibits reduced solubility compared to naltrexone, complicating purification. Patent literature details crystallization-based removal using mixtures of methanol, water, and trifluoroacetic acid to isolate naltrexone with impurity levels below 0.15% [2]. The presence of this dimer serves as a critical quality indicator, reflecting deviations in synthesis control, such as improper stoichiometry or inadequate temperature monitoring.
Controlling 2,2'-Bisnaltrexone levels is mandated by regulatory agencies due to its potential pharmacological activity. As a dimeric analogue, it may exhibit altered binding affinity for opioid receptors compared to naltrexone, though comprehensive receptor interaction studies remain limited. Regulatory guidelines (ICH Q3A/B) stipulate that impurities exceeding 0.10% must be identified, reported, and qualified in drug substances [2]. Consequently, analytical methods for naltrexone must specifically detect and quantify this dimer at threshold concentrations of ≤0.15% [2] [3]. Its status as a "qualified impurity" in pharmacopeial standards necessitates rigorous monitoring throughout the drug development lifecycle. Furthermore, its detection in methylnaltrexone synthesis—another opioid antagonist—highlights its broader relevance in opioid antagonist manufacturing [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7